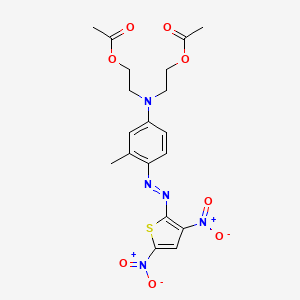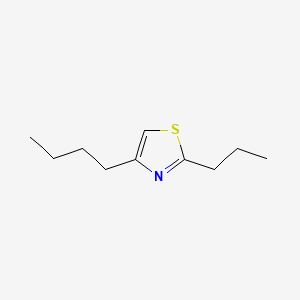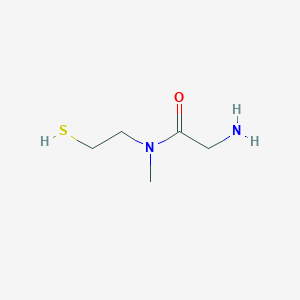
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is an organic compound that belongs to the class of acetamides. This compound features a unique structure with an amino group, a mercaptoethyl group, and a methyl group attached to the acetamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- typically involves the reaction of acetamide derivatives with appropriate reagents to introduce the amino, mercaptoethyl, and methyl groups. Common synthetic routes may include:
N-Alkylation: Using methylating agents to introduce the N-methyl group.
Thiol-Ene Reaction: Adding the mercaptoethyl group through a thiol-ene reaction.
Amidation: Forming the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: Reduction reactions can modify the acetamide backbone.
Substitution: The amino and mercaptoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and protein modifications.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The amino and methyl groups may also influence the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide,2-amino-N-methyl-: Lacks the mercaptoethyl group.
Acetamide,2-amino-N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Acetamide,2-amino-N-(2-mercaptoethyl)-: Lacks the N-methyl group.
Uniqueness
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is unique due to the presence of both the mercaptoethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C5H12N2OS |
|---|---|
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-amino-N-methyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-7(2-3-9)5(8)4-6/h9H,2-4,6H2,1H3 |
Clé InChI |
SGMLOKFIXJBULX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCS)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


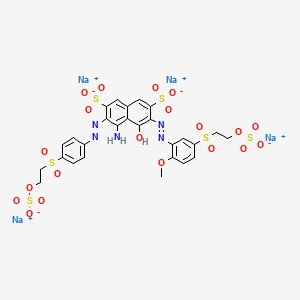
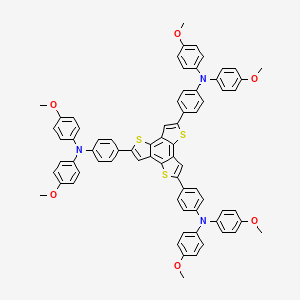

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
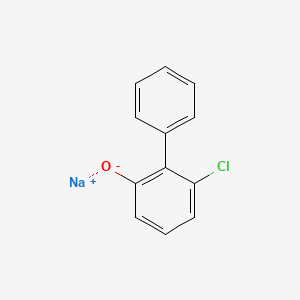
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
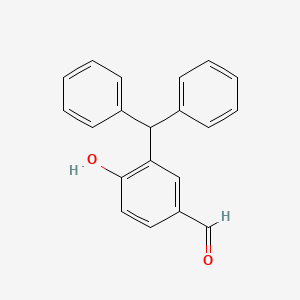
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
